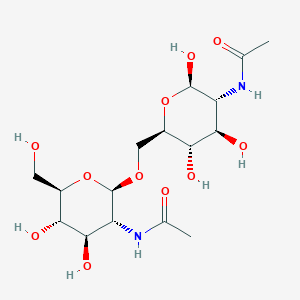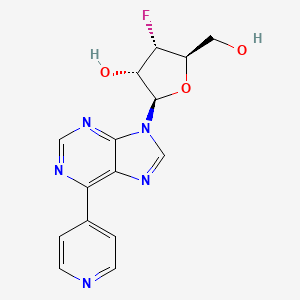
6-O-Glucopyranose N,N'-Diacetylchitobiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Glucopyranose N,N’-Diacetylchitobiose is a disaccharide composed of two N-acetylglucosamine units linked by a β(1→4) bond. This compound is a significant breakdown product of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-O-Glucopyranose N,N’-Diacetylchitobiose can be synthesized through the enzymatic hydrolysis of chitin using chitinases . The reaction typically involves the use of chitinolytic bacteria such as Vibrio, Streptomyces, and Serratia, which produce chitinases that break down chitin into smaller oligosaccharides, including 6-O-Glucopyranose N,N’-Diacetylchitobiose .
Industrial Production Methods
Industrial production of 6-O-Glucopyranose N,N’-Diacetylchitobiose involves the extraction of chitin from natural sources such as shrimp shells and other crustacean waste. The extracted chitin is then subjected to enzymatic hydrolysis using chitinases to produce the desired disaccharide .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Glucopyranose N,N’-Diacetylchitobiose undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Acylating agents such as acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Produces smaller oligosaccharides and aldehyde fragments.
Reduction: Produces reduced disaccharides with hydroxyl groups.
Substitution: Produces acylated derivatives of the disaccharide.
Applications De Recherche Scientifique
6-O-Glucopyranose N,N’-Diacetylchitobiose has a wide range of scientific research applications:
Mécanisme D'action
6-O-Glucopyranose N,N’-Diacetylchitobiose exerts its effects primarily through its interaction with chitinases. It acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, resulting in the breakdown of chitin . The compound can also act as an inhibitor of lysozymes, enzymes that degrade bacterial cell walls . The molecular targets and pathways involved include the phosphoenolpyruvate:glycose phosphotransferase system (PTS) for uptake and phosphorylation in bacteria .
Comparaison Avec Des Composés Similaires
6-O-Glucopyranose N,N’-Diacetylchitobiose is unique due to its specific β(1→4) linkage and its role as a breakdown product of chitin. Similar compounds include:
N,N’-Diacetylchitobiose: Another disaccharide with a similar structure but different functional groups.
Chitobiose: A disaccharide composed of two glucosamine units linked by a β(1→4) bond.
N,N’,N’'-Triacetylchitotriose: A trisaccharide with three N-acetylglucosamine units linked by β(1→4) bonds.
These compounds share structural similarities but differ in the number of sugar units and the presence of acetyl groups, which influence their chemical properties and biological activities .
Propriétés
Numéro CAS |
134108-93-3 |
|---|---|
Formule moléculaire |
C16H28N2O11 |
Poids moléculaire |
424.40 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
ZNYQSCCJIAFAQX-MVGRPQHISA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)




![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)





